3α-Hydroxy Pravastatin Lactone-d3 3α-Hydroxy Pravastatin Lactone-d3
Brand Name: Vulcanchem
CAS No.: 1329809-35-9
VCID: VC0118033
InChI: InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3
SMILES: CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O
Molecular Formula: C23H34O6
Molecular Weight: 409.537

3α-Hydroxy Pravastatin Lactone-d3

CAS No.: 1329809-35-9

Cat. No.: VC0118033

Molecular Formula: C23H34O6

Molecular Weight: 409.537

* For research use only. Not for human or veterinary use.

3α-Hydroxy Pravastatin Lactone-d3 - 1329809-35-9

Specification

CAS No. 1329809-35-9
Molecular Formula C23H34O6
Molecular Weight 409.537
IUPAC Name [(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate
Standard InChI InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3
Standard InChI Key JCXABYACWXHFQQ-RWLBLVLGSA-N
SMILES CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O

Introduction

Chemical Structure and Properties

3α-Hydroxy Pravastatin Lactone-d3 is a chemically modified derivative of pravastatin, featuring deuterium labeling that enhances its utility in analytical applications. This compound belongs to the statin class of molecules, which are known for their inhibitory effects on cholesterol biosynthesis.

Molecular Composition

The compound possesses the following key characteristics:

PropertyValue
Molecular FormulaC₂₃H₃₄O₆
Molecular Weight409.5 g/mol
CAS Number1329809-35-9

Its structure features a characteristic lactone ring and strategically positioned hydroxyl groups that are crucial for its biological activity. The compound contains three deuterium atoms (D₃) which replace hydrogen atoms in the methyl group, providing the stable isotopic labeling that makes this compound valuable for research applications .

Structural Features

The chemical structure of 3α-Hydroxy Pravastatin Lactone-d3, formally known as [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate, includes multiple chiral centers that define its specific three-dimensional arrangement . These stereochemical features are essential for its interaction with target enzymes in metabolic pathways.

The presence of the deuterium atoms in the molecule provides enhanced stability compared to non-deuterated analogs, which is particularly advantageous for tracking the compound in complex biological matrices during metabolic studies.

Synthesis and Production Methods

The production of 3α-Hydroxy Pravastatin Lactone-d3 involves sophisticated biotechnological processes that combine fermentation techniques with chemical modifications.

Fermentation Process

The synthesis pathway begins with fermentation processes involving specific fungal strains:

  • The primary source organism is typically Penicillium citrinum, which produces compactin as a natural product

  • Biotransformation of compactin yields the precursor compounds necessary for further modification

  • The lactone form is generated through specific enzymatic processes during this biotransformation

Enzymatic Transformation

A critical aspect of the synthesis involves the hydroxylation process:

Enzyme SystemFunction
Cytochrome P450Catalyzes hydroxylation reactions
Engineered P450 variantsOptimized for improved activity toward compactin

These enzymatic steps are often enhanced through mutagenesis techniques to optimize the production yields. The hydroxylation process is particularly important in establishing the correct stereochemistry at the 3α position.

Deuterium Incorporation

The incorporation of deuterium atoms into the pravastatin lactone structure represents a specialized synthetic step that requires precise control of reaction conditions. This isotopic labeling transforms the molecule into a valuable analytical tool without significantly altering its fundamental biological properties.

Pharmacological Properties and Mechanism

While 3α-Hydroxy Pravastatin Lactone-d3 itself is primarily used as a research tool rather than a therapeutic agent, understanding its pharmacological properties provides insights into statin metabolism.

Mechanism of Action

The compound shares the fundamental mechanism of action with other statins:

  • Competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase

  • Prevention of the conversion of HMG-CoA to mevalonate, a critical precursor in cholesterol biosynthesis

  • Reduction in hepatic cholesterol production leading to increased expression of low-density lipoprotein (LDL) receptors

This mechanism ultimately results in decreased levels of circulating LDL cholesterol and increased clearance of LDL from the bloodstream.

Lactone-Hydroxy Acid Conversion

A significant biochemical transformation relevant to this compound is the conversion between lactone and hydroxy acid forms:

FormCharacteristics
LactoneClosed-ring structure, more lipophilic
Hydroxy acidOpen-ring structure, active form for enzyme inhibition

The conversion from lactone to hydroxy acid involves enzymatic hydrolysis facilitated by carboxyesterases present in liver tissues. This reaction represents a critical step in the pharmacological activation pathway of pravastatin and its derivatives.

Analytical Applications

The primary value of 3α-Hydroxy Pravastatin Lactone-d3 lies in its applications as an analytical standard and research tool.

LC-MS/MS Analysis

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods utilizing 3α-Hydroxy Pravastatin Lactone-d3 have been developed for precise quantification:

MatrixConcentration RangeAccuracy
Plasma0.106-74.2 ng/mL (pravastatin)97.2-106%
Urine19.7-2.46×10³ ng/mL (pravastatin)98.2-105%

These analytical methods demonstrate high precision and accuracy, with coefficients of variation typically below 10% for both intra-day and inter-day assays .

Pharmacokinetic Studies

The deuterium labeling of 3α-Hydroxy Pravastatin Lactone-d3 makes it particularly valuable for pharmacokinetic investigations:

  • The stable isotope labeling allows for clear differentiation from endogenous compounds

  • The deuterated compound can be used to track metabolic pathways with high specificity

  • Applications include clinical trials examining pravastatin pharmacokinetics in special populations, such as pregnant patients in preeclampsia prevention studies

Metabolic Transformations

Understanding the metabolic fate of pravastatin and its derivatives is essential for comprehensive pharmacokinetic analysis.

Lactone Form Stability

An important consideration in analytical methodologies involving 3α-Hydroxy Pravastatin Lactone-d3 is its stability under various conditions:

ConditionObservation
Aqueous acidic conditionsProne to transformation to isomers and lactonized compounds
Neutral pH conditionsGenerally more stable

This sensitivity to pH conditions necessitates careful sample handling during analytical procedures to prevent unwanted transformations of the compound .

QuantityTypical Price Range (2025)
500 μg~590.00 €
5 mg~4,095.00 €

These specialized reagents are primarily targeted toward research institutions and pharmaceutical companies conducting advanced metabolic and pharmacokinetic studies .

Research Applications

The primary applications of this compound in current research include:

  • Development and validation of bioanalytical methods for pravastatin quantification

  • Investigation of pravastatin metabolism in various patient populations

  • Pharmacokinetic studies examining drug disposition in special physiological states

  • Use as a reference standard for quality control in pharmaceutical analysis

One notable application has been in clinical trials investigating pravastatin pharmacokinetics in pregnant patients as part of research into preeclampsia prevention, conducted under the obstetric-fetal pharmacology research units (OPRU) network sponsored by NICHD .

Comparison with Related Compounds

Understanding the relationship between 3α-Hydroxy Pravastatin Lactone-d3 and structurally similar compounds provides context for its specific applications.

Relationship to Pravastatin

The parent compound pravastatin differs from 3α-Hydroxy Pravastatin Lactone-d3 in several key aspects:

PropertyPravastatin3α-Hydroxy Pravastatin Lactone-d3
Active FormHydroxy acidLactone (prodrug form)
Isotopic LabelingNoneDeuterium at methyl position
Primary ApplicationTherapeuticAnalytical/Research

While pravastatin is administered as the active hydroxy acid form, the lactone derivative represents an important metabolic intermediate and research tool .

Structural Analogues

Other related compounds include:

  • 3''-Hydroxy Pravastatin (CAS: 722504-45-2) - A different hydroxylated metabolite with the formula C₂₃H₃₅NaO₈

  • Non-deuterated 3α-Hydroxy Pravastatin Lactone - The structural analogue without isotopic labeling

Each of these compounds plays a specific role in understanding the complex metabolism and pharmacokinetics of pravastatin in biological systems.

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